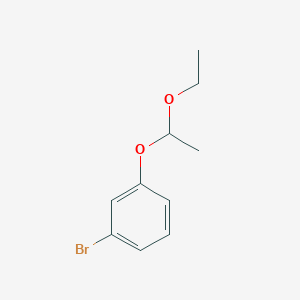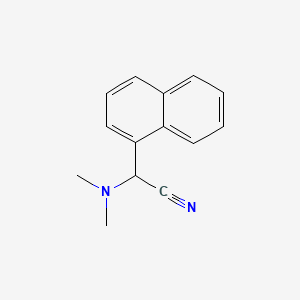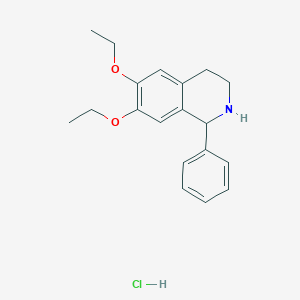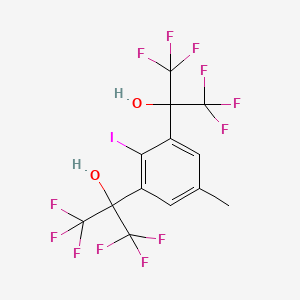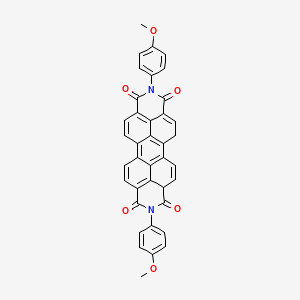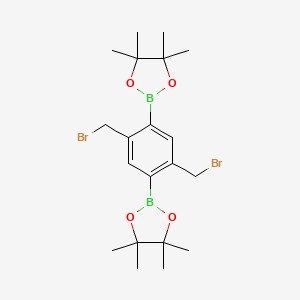
2,2'-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features both bromomethyl and dioxaborolane functional groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,2’-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: The dioxaborolane groups can engage in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
科学的研究の応用
2,2’-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of bioconjugates and probes for biological imaging.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as anticancer agents.
作用機序
The mechanism of action of 2,2’-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable carbon-boron bonds, which are crucial in various organic transformations. The bromomethyl groups can act as leaving groups in substitution reactions, while the dioxaborolane moieties facilitate cross-coupling reactions by forming boronate esters .
類似化合物との比較
Similar Compounds
Benzyl Bromide: An organic compound with a bromomethyl group attached to a benzene ring.
Bis(pinacolato)diboron: A compound used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Uniqueness
2,2’-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its dual functionality, combining both bromomethyl and dioxaborolane groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .
特性
分子式 |
C20H30B2Br2O4 |
|---|---|
分子量 |
515.9 g/mol |
IUPAC名 |
2-[2,5-bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H30B2Br2O4/c1-17(2)18(3,4)26-21(25-17)15-9-14(12-24)16(10-13(15)11-23)22-27-19(5,6)20(7,8)28-22/h9-10H,11-12H2,1-8H3 |
InChIキー |
KJJSQEFJZOGSES-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CBr)B3OC(C(O3)(C)C)(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



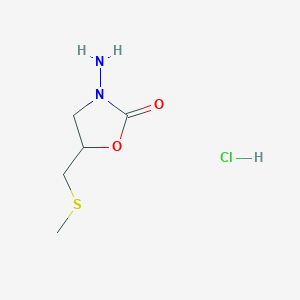
![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)


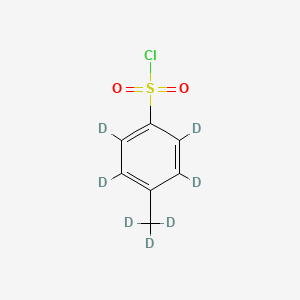
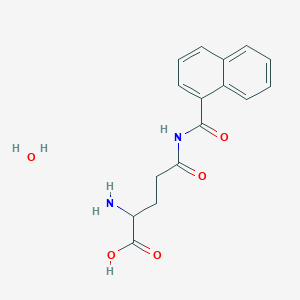
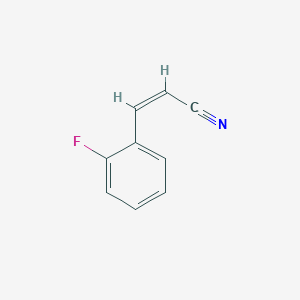
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)
